1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride
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Overview
Description
1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C7H12FN·HCl. It is a bicyclic structure containing a fluorine atom and a nitrogen atom within its framework.
Mechanism of Action
Target of Action
The primary target of 1-Fluoro-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that 1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride may interact with similar targets.
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular signaling and function .
Biochemical Pathways
The specific biochemical pathways affected by 1-Fluoro-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways, particularly those involved in neurotransmission .
Result of Action
The molecular and cellular effects of 1-Fluoro-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, such as modulating neurotransmission .
Preparation Methods
The synthesis of 1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure. Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Addition Reactions: The bicyclic structure allows for addition reactions at specific sites, leading to the formation of new compounds.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of tropane alkaloids, which have various biological activities.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Industry: It is employed in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Oxa-3-azabicyclo[3.2.1]octane: A compound used in organic synthesis and pharmaceutical applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-4-1-2-6(9-7)3-5-7;/h6,9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDMOKQJVGJNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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